2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
- 3-{[(2,3-dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both sulfonyl and sulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2S2/c1-2-20(17,18)16-6-5-15-12(16)19-8-9-3-4-10(13)11(14)7-9/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHYZHGXBAPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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